molecular formula C15H14ClFN2OS B5780896 N-(3-chloro-4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea

N-(3-chloro-4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea

Cat. No.: B5780896
M. Wt: 324.8 g/mol
InChI Key: PJDUFKAOMSSNDM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-(4-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. The compound also features a 3-chloro-4-fluorophenyl group and a 4-methoxybenzyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-(4-methoxybenzyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-fluorophenyl)-N’-(4-methoxybenzyl)thiourea may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-(4-methoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.

    Medicine: As a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-(4-methoxybenzyl)thiourea depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the 3-chloro-4-fluorophenyl and 4-methoxybenzyl groups can enhance its binding affinity and selectivity for the target molecules. The thiourea group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(4-methoxybenzyl)thiourea
  • N-(4-fluorophenyl)-N’-(4-methoxybenzyl)thiourea
  • N-(3-chloro-4-fluorophenyl)-N’-(benzyl)thiourea

Uniqueness

N-(3-chloro-4-fluorophenyl)-N’-(4-methoxybenzyl)thiourea is unique due to the presence of both the 3-chloro-4-fluorophenyl and 4-methoxybenzyl groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The combination of these groups in a single molecule can result in enhanced potency, selectivity, and stability compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2OS/c1-20-12-5-2-10(3-6-12)9-18-15(21)19-11-4-7-14(17)13(16)8-11/h2-8H,9H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDUFKAOMSSNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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